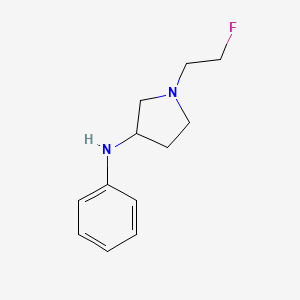![molecular formula C9H17N3O4 B7420182 3-[5-(Carbamoylamino)pentanoylamino]propanoic acid](/img/structure/B7420182.png)
3-[5-(Carbamoylamino)pentanoylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(Carbamoylamino)pentanoylamino]propanoic acid is a synthetic organic compound with potential applications in various fields of science and industry. It is characterized by the presence of both amide and carboxylic acid functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Carbamoylamino)pentanoylamino]propanoic acid typically involves the reaction of 5-(carbamoylamino)pentanoic acid with 3-aminopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and carboxylic acid groups, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, potentially altering the compound’s properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides.
Scientific Research Applications
3-[5-(Carbamoylamino)pentanoylamino]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-[5-(Carbamoylamino)pentanoylamino]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings.
Comparison with Similar Compounds
5-(Carbamoylamino)pentanoic acid: Shares the carbamoylamino functional group but lacks the additional propanoic acid moiety.
3-(Carbamoylamino)propanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness: 3-[5-(Carbamoylamino)pentanoylamino]propanoic acid is unique due to its combination of functional groups and chain length, which confer distinct reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-[5-(carbamoylamino)pentanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c10-9(16)12-5-2-1-3-7(13)11-6-4-8(14)15/h1-6H2,(H,11,13)(H,14,15)(H3,10,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUPUHCDMBLUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)N)CC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-chloro-4-pyrazol-1-ylphenyl)-3-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]urea](/img/structure/B7420102.png)
![3-[4-[[6-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]phenyl]propanoic acid](/img/structure/B7420106.png)
![2-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7420114.png)
![2-[(2-Methylpyrimidin-4-yl)amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7420117.png)
![3-Bromo-5-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7420121.png)
![5-[[4-[3-(4-Propan-2-ylpiperazin-1-yl)propyl]piperazin-1-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7420128.png)
![N-[4-[1-(1-phenylpyrazol-4-yl)ethylamino]phenyl]acetamide](/img/structure/B7420129.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,3-thiazol-2-yl)ethanone](/img/structure/B7420135.png)
![3-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]-N-[4-(ethylcarbamoyl)phenyl]benzamide](/img/structure/B7420136.png)

![Ethyl 4-[[4-(4-fluorophenyl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7420150.png)
![1-methyl-3-[2-(3-methylphenyl)ethyl]-1-[(4-oxo-3H-quinazolin-2-yl)methyl]urea](/img/structure/B7420174.png)
![3'-[2-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7420185.png)
![N-[1-(9-oxobicyclo[3.3.1]nonane-3-carbonyl)piperidin-3-yl]acetamide](/img/structure/B7420193.png)
